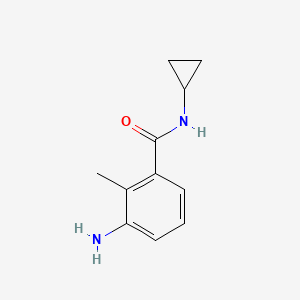

3-Amino-N-cyclopropyl-2-methylbenzamide

Description

Properties

IUPAC Name |

3-amino-N-cyclopropyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-9(3-2-4-10(7)12)11(14)13-8-5-6-8/h2-4,8H,5-6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLPAQUOBKJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-2-methylbenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-Amino-N-cyclopropyl-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between 3-Amino-N-cyclopropyl-2-methylbenzamide and related benzamides:

Cyclopropyl vs. N,O-Bidentate Groups

- However, the amino group at the 3-position may act as an alternative coordination site, offering unique reactivity in catalytic systems.

Amino vs. Chloro Substituents

- The 3-amino group in the title compound enhances polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro group in 3-[(3-chlorobenzoyl)amino]-N-isopropylbenzamide. This difference influences solubility and interaction with biological targets or catalysts .

Ethoxy and Aminopropyl Modifications

- N-(3-aminopropyl)-2-ethoxybenzamide demonstrates higher solubility in aqueous media due to its ethoxy (electron-donating) and aminopropyl (flexible, polar) groups. In contrast, the rigid cyclopropyl and methyl groups in the title compound may reduce solubility but improve metabolic stability .

Biological Activity

3-Amino-N-cyclopropyl-2-methylbenzamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in critical cellular processes.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{12}N_{2}O

- CAS Number : 623155-66-8

The structural features of this compound contribute significantly to its biological activity. The cyclopropyl moiety and the amino group on the benzene ring are essential for its interactions with biological targets, particularly protein kinases.

Research indicates that this compound primarily acts as an inhibitor of protein kinases. Protein kinases are crucial in cell signaling pathways, influencing processes such as cell growth, differentiation, and survival. In particular, this compound has shown efficacy against the mitotic kinase TTK (MPS1), which is implicated in cancer cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits tumor cell proliferation. This inhibition occurs through the disruption of key signaling pathways involved in cell cycle regulation. The compound's binding affinity and selectivity towards specific kinases have been characterized through structure-activity relationship (SAR) studies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Kinase Inhibition | Significant inhibition of TTK kinase | |

| Tumor Cell Proliferation | Disruption of cell cycle regulation | |

| Cell Signaling Pathways | Modulation of pathways critical for survival |

Case Studies

Several studies have explored the biological effects of this compound:

- Cancer Research : A study highlighted the compound's potential as a therapeutic agent against specific cancers by targeting TTK kinase, leading to reduced tumor growth in preclinical models.

- Comparative Studies : Research compared this compound with structurally similar compounds to evaluate differences in kinase inhibition profiles. Variations in substituents influenced both binding affinity and selectivity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-N-cyclopropyl-4-methylbenzamide | Similar amine and cyclopropyl groups | Potentially different kinase inhibition profile |

| 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Contains fluorine substituent | Enhanced metabolic stability due to fluorine |

| N-Cyclopropyl-3-fluoro-5-(4-methylphenyl)pyrazole | Pyrazole ring addition | Different mechanism targeting other kinases |

Implications for Drug Development

The unique structural characteristics of this compound make it a promising lead compound for drug discovery aimed at developing selective protein kinase inhibitors. Its potential applications extend beyond oncology, suggesting possible therapeutic avenues in other diseases associated with dysregulated kinase activity.

Future Research Directions

Continued research is necessary to further elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Safety Profile : Assessing toxicity and side effects associated with long-term use.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropyl-2-methylbenzamide, and how can reaction conditions be optimized?

Answer: A common approach involves coupling cyclopropylamine with a pre-functionalized benzamide intermediate. For example, 3-methylbenzoyl chloride can react with cyclopropylamine under Schotten-Baumann conditions (CH₂Cl₂, NaOH, 0–5°C) to form the amide bond . Optimization may include:

- Catalysis : Use of DMAP or HOBt to enhance coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) resolves unreacted amines or acyl chlorides.

Validation via TLC and LC-MS is critical to confirm purity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

- Purity Analysis : Employ HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic standards .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via ¹H NMR for amine oxidation or cyclopropane ring opening .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation; anhydrous conditions minimize hydrolysis .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and amide NH (δ 6.5–8.0 ppm). Compare with computed spectra (e.g., ACD/Labs or ChemSpider predictions) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃N₂O: 189.1028) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of stereochemistry. For example:

- Space Group : Monoclinic P2₁/c (common for benzamides) .

- Torsion Angles : Measure dihedral angles between the cyclopropane ring and benzamide plane to assess steric effects.

- Hydrogen Bonding : Identify intermolecular N–H⋯O interactions stabilizing the lattice, which influence solubility .

Contradictions in literature can arise from polymorphic forms; SCXRD distinguishes these .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Answer:

- Substitution Patterns : Synthesize analogs with modified cyclopropane (e.g., fluorinated) or benzamide substituents (e.g., nitro, chloro). Assess bioactivity via enzyme inhibition assays (e.g., acetyltransferase) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like CXCR2 or bacterial PPTases. Validate with MD simulations (GROMACS) .

- Data Correlation : Plot Hammett σ values of substituents against IC₅₀ to quantify electronic effects .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

Answer:

- Assay Standardization : Use positive controls (e.g., navarixin for CXCR2 antagonism) and normalize data to cell viability (MTT assay) .

- Metabolic Stability : Test microsomal clearance (human liver S9 fractions) to rule out false negatives from rapid degradation .

- Batch Variability : Characterize impurities via LC-MS; even 1% contamination (e.g., deaminated byproduct) can skew results .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.